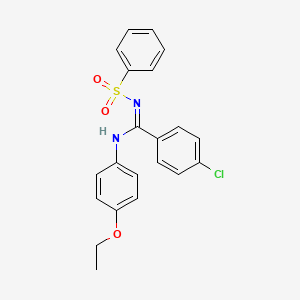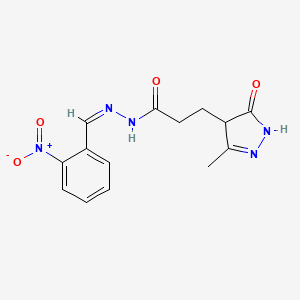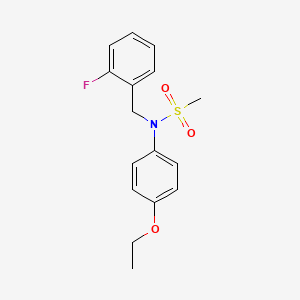
4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as CES-2, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonylureas, which are widely used as hypoglycemic agents in the treatment of type 2 diabetes. However, the focus of
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in several types of cancer cells. Inhibition of CA IX activity leads to a decrease in the intracellular pH, which can inhibit cancer cell growth. 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to induce apoptosis, or programmed cell death. 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to inhibit the migration and invasion of cancer cells. In animal models of inflammation, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to reduce the levels of pro-inflammatory cytokines. In animal models of neurodegenerative diseases, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to improve cognitive function and reduce neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has several advantages as a research tool. It is a relatively small molecule, which makes it easy to synthesize and modify. It has also been shown to have potent biological activity in several scientific research areas. However, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide also has some limitations. It is not very soluble in water, which can make it difficult to use in some experimental settings. It also has some potential toxicity, which needs to be carefully evaluated in any experimental setting.
Direcciones Futuras
There are several potential future directions for the scientific research on 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One area of interest is the development of 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide analogs with improved solubility and potency. Another area of interest is the further elucidation of the mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, which could lead to the identification of new targets for drug development. Additionally, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide could be studied in combination with other drugs to enhance its effectiveness in cancer, inflammation, and neurodegenerative diseases. Finally, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide could be studied in animal models of other diseases to explore its potential therapeutic applications beyond the areas currently being studied.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been described in several research articles. One of the commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline, followed by the reaction of the resulting product with N-phenyl-N'-(trimethylsilyl)carbamimidoyl chloride. The final product, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, is obtained by removing the trimethylsilyl group using tetra-n-butylammonium fluoride.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammation is a common feature of many diseases, and 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to have anti-inflammatory effects in several animal models. In neurodegenerative diseases, 4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been studied for its potential neuroprotective effects.
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-4-chloro-N-(4-ethoxyphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-2-27-19-14-12-18(13-15-19)23-21(16-8-10-17(22)11-9-16)24-28(25,26)20-6-4-3-5-7-20/h3-15H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBCQXMVPNQRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5498947.png)
![N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5498955.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5498962.png)
![2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide](/img/structure/B5498966.png)
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5498970.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5498974.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5498982.png)
![N-{2-[3-(3,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5498989.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5499020.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-(1H-indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5499025.png)
![5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one](/img/structure/B5499028.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5499050.png)
